molecular formula C10H25O4PSi B14370719 Diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate CAS No. 90490-19-0

Diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate

Cat. No.: B14370719
CAS No.: 90490-19-0
M. Wt: 268.36 g/mol
InChI Key: FOFNUHJBTRXBJN-UHFFFAOYSA-N
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Description

Diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate is an organophosphorus compound that features a phosphonate group bonded to a propyl chain, which is further substituted with a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate typically involves the reaction of diethyl phosphite with a suitable alkylating agent. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate ester . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., hydrogen peroxide). Reaction conditions vary depending on the desired transformation, with temperatures ranging from ambient to elevated and reaction times from minutes to hours.

Major Products Formed

The major products formed from these reactions include phosphonic acids, substituted phosphonates, and phosphines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate involves its interaction with various molecular targets. In biological systems, it can mimic phosphate groups and interact with enzymes and receptors involved in metabolic pathways . The trimethylsilyl group can also enhance the compound’s stability and lipophilicity, facilitating its uptake and distribution within cells.

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphonate: A simpler analog without the trimethylsilyl group.

    Trimethylsilyl phosphonate: Contains the trimethylsilyl group but lacks the propyl chain.

    Bis(trimethylsilyl)phosphonate: Features two trimethylsilyl groups.

Uniqueness

Diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate is unique due to the presence of both the trimethylsilyl group and the propyl chain, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

CAS No.

90490-19-0

Molecular Formula

C10H25O4PSi

Molecular Weight

268.36 g/mol

IUPAC Name

1-diethoxyphosphorylpropan-2-yloxy(trimethyl)silane

InChI

InChI=1S/C10H25O4PSi/c1-7-12-15(11,13-8-2)9-10(3)14-16(4,5)6/h10H,7-9H2,1-6H3

InChI Key

FOFNUHJBTRXBJN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(C)O[Si](C)(C)C)OCC

Origin of Product

United States

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